Superior PGE₂ Inhibitory Potency: Direct Head-to-Head Comparison with Wogonin, Oroxylin A, and Baicalein
In a direct, head-to-head comparative study assessing inhibition of prostaglandin E₂ (PGE₂) production in the murine macrophage-like cell line J774.1, 6-Methoxywogonin demonstrated significantly greater potency than its structural analogs. The IC₅₀ value for 6-Methoxywogonin was 7.2 μM, representing a 3.9-fold improvement over wogonin (IC₅₀ 28 μM), a 6.3-fold improvement over oroxylin A (IC₅₀ 45 μM), and a 12.8-fold improvement over baicalein (IC₅₀ 92 μM) [1].
| Evidence Dimension | PGE₂ Production Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.2 μM |
| Comparator Or Baseline | Wogonin: 28 μM; Oroxylin A: 45 μM; Baicalein: 92 μM |
| Quantified Difference | 6-Methoxywogonin is 3.9x more potent than wogonin, 6.3x more potent than oroxylin A, and 12.8x more potent than baicalein. |
| Conditions | Murine macrophage-like J774.1 cell line stimulated to produce PGE₂. |
Why This Matters
This data provides the primary, quantitative justification for selecting 6-Methoxywogonin over its most common in-class alternatives for any study focused on PGE₂-mediated inflammation.
- [1] Oshima N, Narukawa Y, Hada N, Kiuchi F. Quantitative analysis of anti-inflammatory activity of orengedokuto: importance of combination of flavonoids in inhibition of PGE2 production in mouse macrophage-like cell line J774.1. J Nat Med. 2013;67(2):281-288. View Source
